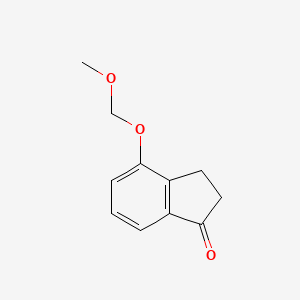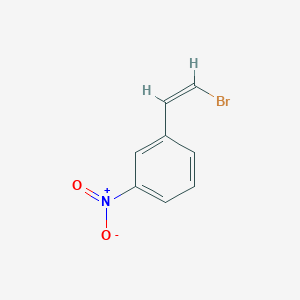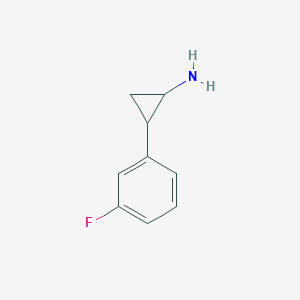
2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one
Overview
Description
2,3-Dihydro-4-(methoxymethoxy)-1H-inden-1-one, commonly known as Indanone, is a chemical compound that has been studied for its various applications in science and research. It is an organic compound belonging to the class of compounds called "indanones". Indanone is composed of two carbon atoms, two hydrogen atoms, four oxygen atoms, and one nitrogen atom. It is a colorless liquid at room temperature and has a boiling point of approximately 250°C. Indanone has a variety of uses in scientific research, including its use as a catalyst, a reagent, and a synthetic intermediate.
Scientific Research Applications
Indanone has a variety of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a synthetic intermediate in the production of pharmaceuticals. Indanone has also been used as a model compound in the study of organic reactions. In addition, it has been used in the synthesis of a variety of materials, including polymers, dyes, and pigments.
Mechanism of Action
The exact mechanism of action of Indanone is not yet fully understood. However, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows Indanone to act as a catalyst in the formation of new bonds between molecules. In addition, Indanone can also act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Indanone are not yet fully understood. However, it has been shown to interact with certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other organic compounds. In addition, Indanone has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids.
Advantages and Limitations for Lab Experiments
Indanone has several advantages when used in lab experiments. It is relatively inexpensive, easy to obtain, and can be stored for extended periods of time. In addition, it is relatively non-toxic and has a low boiling point, making it ideal for use in organic synthesis. However, Indanone is also relatively unstable and can be easily oxidized, making it unsuitable for use in certain experiments.
Future Directions
The potential future directions of Indanone research are numerous. It could be used to develop new catalysts and reagents for organic synthesis, as well as new synthetic intermediates for the production of pharmaceuticals. In addition, Indanone could be used to study the mechanism of action of other compounds, as well as to investigate the biochemical and physiological effects of other compounds. Finally, Indanone could be used to develop new materials, such as polymers, dyes, and pigments.
properties
IUPAC Name |
4-(methoxymethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-7-14-11-4-2-3-8-9(11)5-6-10(8)12/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCXTZYUCTZASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=C1CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)







![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)